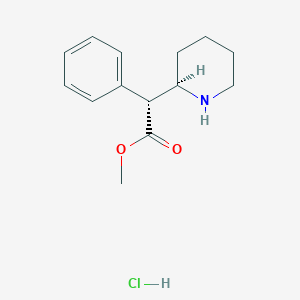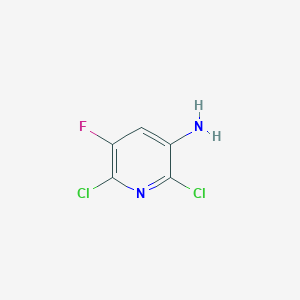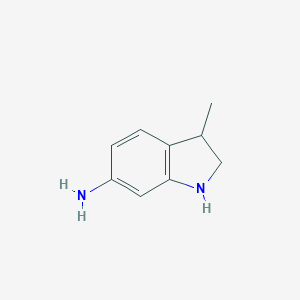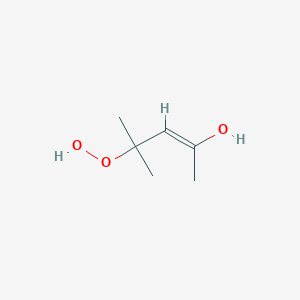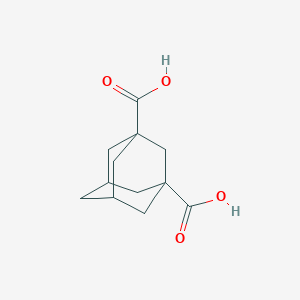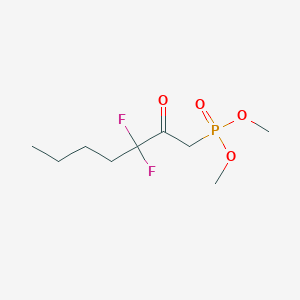
Dimethyl-(3,3-Difluor-2-oxoheptyl)phosphonat
Übersicht
Beschreibung
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, also known as Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, is a useful research compound. Its molecular formula is C9H17F2O4P and its molecular weight is 258.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalysator für die organische Synthese
Dimethyl-(3,3-Difluor-2-oxoheptyl)phosphonat wird als Katalysator in der organischen Synthese eingesetzt, insbesondere bei Additionsreaktionen von Verbindungen wie allylischen, olefinischen und acetylenischen Substraten. Seine Rolle als Katalysator unterstützt die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein grundlegender Schritt beim Aufbau komplexer organischer Moleküle .
Zwischenprodukt für pharmazeutische Verbindungen
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre einzigartige Struktur, die eine Difluor- und eine Phosphonatgruppe beinhaltet, ermöglicht die Einführung dieser funktionellen Gruppen in Zielmoleküle, was entscheidend für die Entwicklung neuer Medikamente sein kann .
Materialwissenschaften
In den Materialwissenschaften kann this compound zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden. Seine Fähigkeit, Fluoratome einzuführen, kann genutzt werden, um die Hydrophobizität von Oberflächen zu verbessern, was bei der Herstellung wasserabweisender Beschichtungen vorteilhaft ist .
Landwirtschaftliche Chemie
Die Phosphonatgruppe der Verbindung ist strukturell ähnlich dem Phosphat, das für das Pflanzenwachstum essentiell ist. Daher kann es beim Design neuartiger Agrochemikalien wie Herbiziden oder Fungiziden eingesetzt werden, um den Pflanzenschutz und den Ertrag zu verbessern .
Flammschutzmittel
Aufgrund des Vorhandenseins von Phosphor und Fluor kann this compound in Flammschutzmittelformulierungen eingearbeitet werden. Diese Elemente tragen zur flammhemmenden Wirkung bei, indem sie die Koksbildung fördern und den Verbrennungsprozess hemmen .
Chemische Forschung
Forscher verwenden diese Verbindung oft als Reagenz, um verschiedene chemische Reaktionen zu untersuchen, darunter solche, die einen Phosphor- oder Fluortransfer beinhalten. Es ist ein wertvolles Werkzeug, um Reaktionsmechanismen zu verstehen und neue synthetische Methoden zu entwickeln .
Polym Chemie
In der Polymerchemie kann this compound verwendet werden, um Phosphonatestergruppen in Polymere einzuführen, was deren physikalische Eigenschaften wie die thermische Stabilität und Löslichkeit verändern kann .
Biochemische Forschung
Schließlich kann die Verbindung in der Biochemie verwendet werden, um die Struktur natürlicher Biomoleküle nachzuahmen, was bei der Untersuchung von Enzym-Substrat-Wechselwirkungen und der Entwicklung von Enzyminhibitoren mit therapeutischem Potenzial nützlich sein kann .
Wirkmechanismus
Target of Action
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (DFP) is a versatile compound used in organic synthesis . The primary targets of DFP are the organic compounds involved in addition reactions, particularly alkenes and alkynes .
Mode of Action
DFP acts as a catalyst in the addition reactions of alkenes and alkynes . It interacts with these organic compounds, facilitating the reaction process and leading to the formation of new compounds .
Biochemical Pathways
It’s known that dfp plays a crucial role in organic synthesis, particularly in the addition reactions of alkenes and alkynes . The downstream effects would be the formation of new organic compounds.
Pharmacokinetics
It’s known that dfp is soluble in most organic solvents, such as alcohol, ether, and chlorinated hydrocarbons . This suggests that DFP could have good bioavailability when used in organic synthesis.
Result of Action
The result of DFP’s action is the formation of new organic compounds through addition reactions . It serves as a catalyst, facilitating the reaction process and leading to the synthesis of desired organic compounds .
Action Environment
The action of DFP can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere at room temperature . It should also be kept away from strong oxidizing agents . Moreover, DFP is a hazardous chemical, and strict safety procedures must be followed during its handling and storage .
Safety and Hazards
Zukünftige Richtungen
As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .
Eigenschaften
IUPAC Name |
1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISDEVRDMKWPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455903 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50889-46-8 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
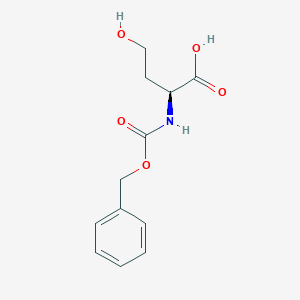


![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)

